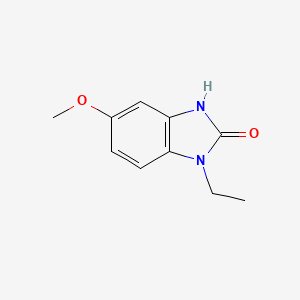
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methoxycyclobutyl group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves several steps. One common synthetic route includes the reaction of 4-chloro-6-methylpyrimidine with 1-methoxycyclobutylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine can be compared with other similar compounds, such as:
4-chloro-6-methylpyrimidine: Lacks the methoxycyclobutyl group, resulting in different chemical and biological properties.
2-(1-methoxycyclobutyl)-6-methylpyrimidine:
4-chloro-2-(1-methoxycyclobutyl)pyrimidine: Lacks the methyl group, leading to variations in its chemical behavior and biological activity.
Properties
CAS No. |
1598873-60-9 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-6-8(11)13-9(12-7)10(14-2)4-3-5-10/h6H,3-5H2,1-2H3 |
InChI Key |
ZHXMAQZJJFDXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2(CCC2)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



